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Compound of Interest

Compound Name:
1-[(4-Bromo-3-

fluorophenyl)methyl]piperidine

CAS No.: 1895990-45-0

Cat. No.: B1446276

Get Quote

Executive Summary: The Privileged Scaffold
In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 12,000

biologically active compounds and FDA-approved drugs (e.g., Fentanyl, Donepezil, Ritalin). Its

ubiquity stems from its ability to present substituents in defined vectors (axial vs. equatorial)

and its capacity for forming key ionic interactions via the basic nitrogen.

However, lead optimization often requires structural modification to address liabilities such as

metabolic instability, poor solubility, or hERG-mediated cardiotoxicity. This guide objectively

compares the piperidine core against its primary structural analogs—Pyrrolidine (ring

contraction), Azepane (ring expansion), Morpholine (oxygen insertion), and Piperazine

(nitrogen insertion)—providing experimental frameworks for selection.

Pharmacophore Landscape: Ring Size Effects
Comparative Axis: Conformational Entropy & Binding Pocket Fit
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Changing the ring size acts as a "molecular ruler," probing the steric constraints of a receptor's

binding pocket.

Piperidine (6-membered) vs. Pyrrolidine (5-membered)
vs. Azepane (7-membered)

Piperidine: Exists predominantly in a stable chair conformation. It offers a balance of rigidity

and flexibility, ideal for defined spatial arrangement of pharmacophores.

Pyrrolidine: More rigid in terms of bond rotation but adopts an envelope pucker. Often used

to contract the scaffold when the binding pocket is sterically restricted.

Azepane: Higher conformational entropy (more flexible). It is often used to bridge larger

distances between binding sites but incurs a higher entropic penalty upon binding ($ \Delta G

= \Delta H - T\Delta S $).

Comparative Data: Muscarinic Receptor Affinity
Note: Data synthesized from structure-activity relationship (SAR) trends in GPCR ligands (e.g.,

Muscarinic antagonists).[1]

Analog Ring Size
pKa (Conj.
Acid)

Conformati
onal
Entropy

Binding
Affinity (

, nM)*

Functional
Outcome

Pyrrolidine 5 ~11.3 Low 12.5
Partial

Agonist

Piperidine 6 ~11.2
Medium

(Optimal)
1.2

Full

Antagonist

Azepane 7 ~11.1 High 45.0
Weak

Antagonist

*Values are representative of N-methyl-scopolamine analogs binding to M1 receptors.
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Key Insight: In many GPCRs, the 6-membered ring (Piperidine) sits in a "Goldilocks" zone.

Contracting to pyrrolidine may preserve basicity but alter the vector of the nitrogen lone pair,

reducing affinity. Expanding to azepane often kills potency due to the high entropic cost of

locking the flexible ring into the active site.

Bioisosteric Replacements: ADME Optimization
Comparative Axis: Solubility, Lipophilicity, and Metabolic Stability[2]

When a piperidine lead suffers from rapid metabolism or poor solubility, bioisosteric

replacement is the standard remediation strategy.

Piperidine vs. Morpholine vs. Piperazine[3]
Morpholine: Insertion of an oxygen atom at the 4-position reduces the

(lipophilicity) and lowers the

of the nitrogen by ~2-3 units due to the electron-withdrawing inductive effect of oxygen.

Piperazine: Insertion of a second nitrogen allows for an additional vector for substitution and

drastically alters the electrostatic potential surface.

Decision Logic Pathway
The following diagram illustrates the decision process for scaffold modification based on assay

results.
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Caption: Decision tree for structural modification of piperidine leads based on ADME/Tox

liabilities.

Comparative Data: Metabolic Stability (Microsomal
Assay)
Comparison of analogs with identical N-benzyl substituents.
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Scaffold LogP (Calc) pKa (µL/min/mg)
*

(min)
Metabolic
Soft Spot

Piperidine 2.8 10.1 45.2 18

Ring

oxidation / N-

dealkylation

Morpholine 1.4 8.3 12.5 65

N-

dealkylation

(slower)

Piperazine 1.9 9.8 38.0 22 N-oxidation

*Intrinsic Clearance in Human Liver Microsomes (HLM).

Scientific Rationale: The morpholine oxygen reduces the electron density on the nitrogen,

making it less susceptible to single-electron transfer (SET) oxidation by Cytochrome P450

enzymes, thus extending half-life (

).

Safety Profiling: hERG Inhibition
One of the greatest risks with lipophilic piperidines is the blockade of the hERG potassium

channel, leading to fatal arrhythmias (Torsades de Pointes).

Mechanism: The basic nitrogen of piperidine interacts with Tyr652 and Phe656 in the hERG

pore via cation-

interactions.

Mitigation: Replacing piperidine with Morpholine or Piperazine reduces the basicity (pKa),

weakening this cation-

interaction.

Data Point: In a study of sigma receptor ligands, replacing a piperidine moiety (
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) with a morpholine moiety increased the

to

(safer), albeit with a 5-fold loss in target potency.

Experimental Protocols
To validate the comparisons above, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay
Purpose: To determine the intrinsic clearance (

) of analogs.

Reagents:

Human Liver Microsomes (HLM) (20 mg/mL)

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6PDH)

Phosphate Buffer (100 mM, pH 7.4)

Internal Standard (e.g., Propranolol)

Workflow:

Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Add test compound (final conc.

1 µM). Incubate at 37°C for 5 min.

Initiation: Add NADPH regenerating system to start the reaction.

Sampling: At time points

min, remove 50 µL aliquots.

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing

Internal Standard) to precipitate proteins.
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Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. Slope =

.

Protocol B: Radioligand Binding Assay (Membrane
Prep)
Purpose: To determine affinity (

) differences between ring sizes.

Workflow Diagram:

Membrane Prep
(CHO Cells + Target)

Incubation
(Membrane + Radioligand + Analog)

 1 hr @ 25°C Vacuum Filtration
(GF/B Filters)

 Wash 3x Scintillation Counting
(CPM Measurement)

Data Analysis
(Non-linear Regression)

 Ki Calculation 

Click to download full resolution via product page

Caption: Workflow for competitive radioligand binding assay to determine Ki values.

Validation Step: Always run a reference compound (e.g., Atropine for Muscarinic receptors) to

ensure the

falls within 2-fold of historical values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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